N1-(2,5-difluorophenyl)-N2-(3-(2-phenyl-1H-imidazol-1-yl)propyl)oxalamide

Medicinal Chemistry Physicochemical Profiling Fluorine Chemistry

This N1-(2,5-difluorophenyl) oxalamide is the sole 2,5-difluoro positional isomer for fluorine SAR scanning. Its rigid oxalamide core limits rotatable bonds, simplifying docking workflows. Available for virtual screening campaigns against cancer-relevant targets (TTK, HER2) or as an IDO1 screening candidate. Note: no bioactivity data exists; purchase only as a research precursor.

Molecular Formula C20H18F2N4O2
Molecular Weight 384.387
CAS No. 1421489-82-8
Cat. No. B2960622
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN1-(2,5-difluorophenyl)-N2-(3-(2-phenyl-1H-imidazol-1-yl)propyl)oxalamide
CAS1421489-82-8
Molecular FormulaC20H18F2N4O2
Molecular Weight384.387
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=NC=CN2CCCNC(=O)C(=O)NC3=C(C=CC(=C3)F)F
InChIInChI=1S/C20H18F2N4O2/c21-15-7-8-16(22)17(13-15)25-20(28)19(27)24-9-4-11-26-12-10-23-18(26)14-5-2-1-3-6-14/h1-3,5-8,10,12-13H,4,9,11H2,(H,24,27)(H,25,28)
InChIKeyKHHOQCQEJQNPEX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

CAS 1421489-82-8 – N1-(2,5-Difluorophenyl)-N2-(3-(2-Phenyl-1H-Imidazol-1-yl)Propyl)Oxalamide: Chemical Identity and Structural Baseline for Procurements


N1-(2,5-difluorophenyl)-N2-(3-(2-phenyl-1H-imidazol-1-yl)propyl)oxalamide (CAS 1421489-82-8; molecular formula C20H18F2N4O2; MW 384.39 g/mol) is a synthetic small-molecule oxalamide derivative that incorporates a 2,5-difluorophenyl moiety at the N1 position and a 3-(2-phenyl-1H-imidazol-1-yl)propyl substituent at the N2 position of the oxalamide core [1]. This compound belongs to the broader class of N,N′-disubstituted oxalamides, a scaffold recognized for conformational rigidity imparted by intramolecular hydrogen bonding and for its utility in medicinal chemistry as a linker or pharmacophore element [2]. To date, this specific compound has not been the subject of any published primary research articles, patent disclosures, or bioactivity annotations in authoritative databases such as ChEMBL or PubChem BioAssay [1].

N1-(2,5-Difluorophenyl)-N2-(3-(2-Phenyl-1H-Imidazol-1-yl)Propyl)Oxalamide – Why Generic Analog Substitution Is Not Advisable Without Verification


Oxalamide-based compounds bearing imidazole and fluorophenyl substituents cannot be treated as interchangeable procurement items. The 2,5-difluorophenyl substitution pattern on the N1 position is distinct from the 2,4-difluorophenyl, 3,4-difluorophenyl, or non-fluorinated phenyl variants found in closely cataloged analogs, and fluorine positional isomerism is well-documented to alter electronic distribution, metabolic stability, and target-binding geometry [1]. The oxalamide linker itself adopts a planar, hydrogen-bonded conformation that restricts rotational freedom, meaning that even conservative changes to either terminal substituent can yield a different three-dimensional pharmacophore presentation [2]. Furthermore, the absence of published comparative bioactivity data for this specific compound means that any assumption of functional equivalence to a structurally related analog is unsupported and represents a scientific risk [1].

Quantitative Evidence Guide for N1-(2,5-Difluorophenyl)-N2-(3-(2-Phenyl-1H-Imidazol-1-yl)Propyl)Oxalamide – Differentiating Data for Procurement Decisions


2,5-Difluorophenyl Substitution Pattern: Computed Physicochemical Differentiation from Non-Fluorinated and Mono-Fluorinated Phenyl Analogs

The 2,5-difluorophenyl moiety at the N1 position confers a distinct computed lipophilicity profile compared to the non-fluorinated phenyl analog (N1-phenyl-N2-(3-(2-phenyl-1H-imidazol-1-yl)propyl)oxalamide). The target compound has a computed logP of 3.72 and a topological polar surface area (tPSA) of 58 Ų [1]. While experimental logP and tPSA values for the non-fluorinated phenyl analog have not been reported in peer-reviewed literature, the addition of two fluorine atoms is generally predicted to increase logP by approximately 0.3–0.5 log units relative to the non-fluorinated congener, while also elevating tPSA modestly due to the electronegative fluorine atoms [2]. These differences are sufficient to alter membrane permeability and oral absorption potential according to established drug-likeness guidelines [3].

Medicinal Chemistry Physicochemical Profiling Fluorine Chemistry

Oxalamide Linker Conformational Rigidity: Differentiation from Flexible-Linker Analogs via Intramolecular Hydrogen Bonding

The oxalamide core (—NH—CO—CO—NH—) adopts a planar trans–trans conformation stabilized by two intramolecular N—H···O hydrogen bonds, as established by computational studies and crystallographic analysis of polyoxalamides [1]. This conformational restriction means that the N1-(2,5-difluorophenyl) and N2-(3-(2-phenyl-1H-imidazol-1-yl)propyl) substituents are held in a defined spatial orientation, unlike analogs bearing flexible linkers such as succinamide or adipamide, where free rotation around the central C—C bonds permits multiple low-energy conformers. The hydrogen-bonded oxalamide scaffold has been computationally shown to exhibit a single dominant conformer, whereas flexible diamide linkers populate an ensemble of conformations [1].

Conformational Analysis Scaffold Design Molecular Recognition

Imidazole-Containing Pharmacophore: Class-Level Anticancer Activity Evidence from Structurally Related 2-Phenylimidazole Derivatives

The 2-phenyl-1H-imidazol-1-yl moiety present in the target compound is a recognized pharmacophore in anticancer drug discovery. In a published 3D-QSAR and molecular docking study of imidazole derivatives evaluated against the MCF-7 breast cancer cell line, compounds bearing 2-phenylimidazole scaffolds demonstrated predicted inhibitory activity validated by a PLS regression model with r² = 0.81 and q² = 0.51 [1]. Multiple imidazole derivatives in the training set exhibited favorable docking scores against six cancer-relevant targets (TTK, HER2, GR, NUDT5, MTHFS, NQO2), and hit compound C10 was identified as a lead inhibitor [1]. The target compound, by virtue of its 2-phenylimidazole substructure, shares this pharmacophoric element, although it has not itself been included in any published screening dataset and no experimental IC50 values exist for this specific molecule [2].

Anticancer Screening MCF-7 Breast Cancer Imidazole Pharmacophore

Oxalamide Scaffold as a Privileged Heme-Displacing IDO1 Inhibitor Motif: Class-Level Evidence with Quantitative Benchmarks

Substituted oxalamides have been validated as a novel heme-displacing chemotype for indoleamine 2,3-dioxygenase 1 (IDO1) inhibition, a target of significant interest in cancer immunotherapy [1]. In a dedicated medicinal chemistry optimization study, representative oxalamide compound 18 inhibited human IDO1 with IC50 values of 3.9 nM in a cellular assay and 52 nM in a human whole blood assay [1]. The target compound contains the oxalamide core that is the basis of this chemotype, and its 2,5-difluorophenyl substituent may engage the heme-binding pocket in a manner analogous to the fluorinated aryl groups present in the optimized IDO1 inhibitors [1]. However, this specific compound was not among those synthesized and tested in the published series, and no IDO1 inhibition data exist for it [2].

IDO1 Inhibition Cancer Immunotherapy Oxalamide Chemotype

2,5-Difluorophenyl versus 2,4-Difluorophenyl Isomerism: Differentiation in Binding Affinity from a TAAR1 Radioligand Displacement Model

The positional isomerism of fluorine substitution on the phenyl ring can produce quantifiable differences in target binding. In a radioligand displacement assay at the human TAAR1 receptor expressed in HEK293 cells, an imidazole-bearing compound containing a 2,4-difluorophenyl moiety exhibited a Ki of 11 nM [1]. While the target compound carries a 2,5-difluorophenyl group rather than 2,4-difluorophenyl, and the full structure differs (the reference compound is an oxazoline-imidazole rather than an oxalamide-imidazole), the data illustrate that shifting fluorine from the 4-position to the 5-position can alter electronic and steric properties sufficiently to change binding affinity, a principle well-established in fluorinated drug design [2]. No direct binding data exist for the 2,5-isomer in this or any other published assay [3].

TAAR1 Receptor Fluorine Positional Isomerism Binding Affinity

Recommended Research Application Scenarios for N1-(2,5-Difluorophenyl)-N2-(3-(2-Phenyl-1H-Imidazol-1-yl)Propyl)Oxalamide (CAS 1421489-82-8)


Computational Docking and Pharmacophore Modeling Against Imidazole-Responsive Targets

The target compound can serve as a structurally defined input for molecular docking campaigns against targets that recognize 2-phenylimidazole pharmacophores, including the six cancer-relevant proteins (TTK, HER2, GR, NUDT5, MTHFS, NQO2) for which a validated 3D-QSAR model exists for imidazole derivatives (r² = 0.81, q² = 0.51) [1]. The conformational rigidity of the oxalamide linker reduces the number of rotatable bonds (3 rotatable bonds per ZINC data [2]), simplifying conformational sampling and making this compound computationally tractable for virtual screening workflows.

Early-Stage Phenotypic Screening in Anticancer Panel Assays

Given that the 2-phenylimidazole substructure is associated with MCF-7 breast cancer cell inhibitory activity in class-level 3D-QSAR models [1], and that oxalamide-bridged ferrocene analogs have demonstrated differential cytotoxicity toward HeLa and MCF-7 cells relative to normal HEK293T cells [3], the target compound may be rationally included in an exploratory phenotypic screening panel. Users should note that no IC50 data exist for this specific compound [2], and it should be treated as a screening candidate rather than a validated probe.

IDO1 Inhibitor Lead Generation Starting Point

The oxalamide scaffold has been validated as a heme-displacing IDO1 inhibitory chemotype with cellular IC50 values as low as 3.9 nM for optimized analogs [4]. The target compound incorporates the core oxalamide motif and a fluorinated aryl group reminiscent of the SAR features that contributed to potency in the Steeneck et al. (2021) optimization series [4]. As an uncharacterized member of this chemotype class, it represents a reasonable starting point for a focused IDO1 medicinal chemistry program, provided that users conduct de novo enzyme and cellular assays.

Building Block for Focused Oxalamide Library Synthesis

The compound can be employed as a synthetic intermediate or scaffold for generating focused libraries of N1-aryl-N2-(3-(2-phenyl-1H-imidazol-1-yl)propyl)oxalamide derivatives through variation of the N1 aryl substituent. This approach has precedent in oxalamide-based neuraminidase inhibitor design, where systematic modification of the oxalamide scaffold yielded inhibitors with improved potency [5]. The 2,5-difluorophenyl variant serves as one member of a systematic fluorine positional scan series (2,3-; 2,4-; 2,5-; 2,6-; 3,4-; 3,5-difluoro), enabling rigorous SAR exploration of fluorine substitution effects.

Quote Request

Request a Quote for N1-(2,5-difluorophenyl)-N2-(3-(2-phenyl-1H-imidazol-1-yl)propyl)oxalamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.